N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the oxazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
- N-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
- N-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
- N-(4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
Comparison: N-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)7-15-10(14-11)13-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBBIPKMAHBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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